Cas no 95299-16-4 (3,5-bis(Trifluoromethyl)-Benzeneacetic Acid Methyl Ester)

3,5-bis(Trifluoromethyl)-Benzeneacetic Acid Methyl Ester structure
95299-16-4 structure
Product Name:3,5-bis(Trifluoromethyl)-Benzeneacetic Acid Methyl Ester
Numero CAS:95299-16-4
MF:C11H8F6O2
MW:286.170444488525
CID:1986166
PubChem ID:10401718
Update Time:2025-04-21

3,5-bis(Trifluoromethyl)-Benzeneacetic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl [3,5-bis(trifluoromethyl)phenyl]acetate
    • methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate
    • 3,5-Bis(trifluoromethyl)phenylacetic acid methyl ester
    • Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
    • 3,5-bis-trifluoromethylphenylacetic acid methyl ester
    • MFCD12025301
    • (3,5-bis-trifluoromethyl-phenyl)-acetic acid methyl ester
    • 95299-16-4
    • 3,5-Bis(trifluoromethyl)phenyl acetic acid methyl ester
    • Methyl 3,5-bis(trifluoromethyl)phenylacetate
    • E83631
    • Methyl 3,5-Bis(trifluoromethyl)benzeneacetate
    • DA-00243
    • Benzeneacetic acid, 3,5-bis(trifluoromethyl)-, methyl ester
    • methyl 3,5-bis(triflouromethyl)phenylacetate
    • CS-0315358
    • (3,5-bis-trifluoromethyl-phenyl)acetic acid methyl ester
    • SCHEMBL1296063
    • 3,5-Bis(trifluoromethyl)phenylaceticacidmethylester
    • 3,5-bis-(Trifluoromethyl)phenyl acetic acid methyl ester
    • 3,5-bis(Trifluoromethyl)-Benzeneacetic Acid Methyl Ester
    • Inchi: 1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3
    • Chiave InChI: URDXSDHDNSBKHI-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=C(C(F)(F)F)C=C(CC(=O)OC)C=1)(F)F

Proprietà calcolate

  • Massa esatta: 286.04284847Da
  • Massa monoisotopica: 286.04284847Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.367
  • Punto di ebollizione: 199.074 °C at 760 mmHg
  • Punto di infiammabilità: 53.261 °C

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